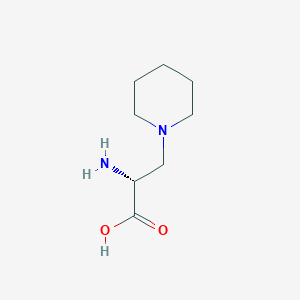
3-(1-Piperidinyl)-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperidinyl)-D-Ala-OH is a compound that features a piperidine ring attached to the amino acid D-alanine. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-D-Ala-OH typically involves the incorporation of the piperidine ring into the D-alanine structure. One common method is the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides occurs via phosphoryl β-elimination . This reaction can be optimized by using alternative bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of peptide synthesis and the use of solid-phase synthesis techniques can be applied to scale up the production of this compound. The use of microwave radiation during Fmoc deprotection has been shown to enhance the formation of 3-(1-piperidinyl)alanyl-peptides .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various bases for substitution reactions . The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the piperidine ring.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the piperidine ring structure .
Wissenschaftliche Forschungsanwendungen
3-(1-Piperidinyl)-D-Ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein phosphorylation and signal transduction.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
3-(1-Piperidinyl)-D-Ala-OH can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Oxidized derivatives of piperidine.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring with the amino acid D-alanine, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
GUVRVXOFGFQXCS-SSDOTTSWSA-N |
Isomerische SMILES |
C1CCN(CC1)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1CCN(CC1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


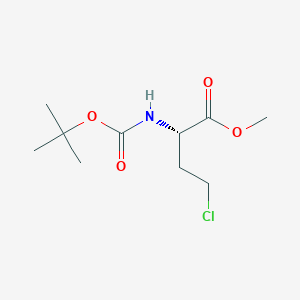
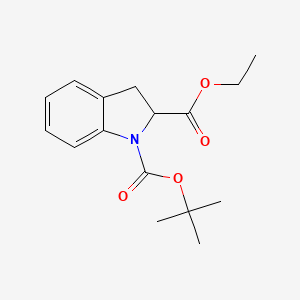
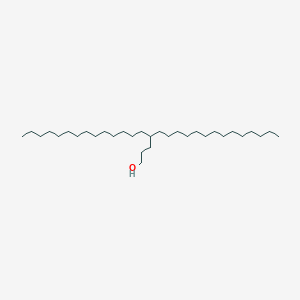




![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
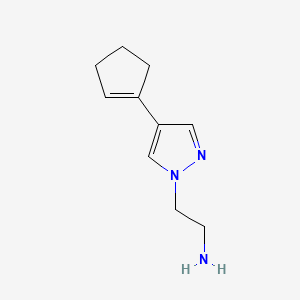
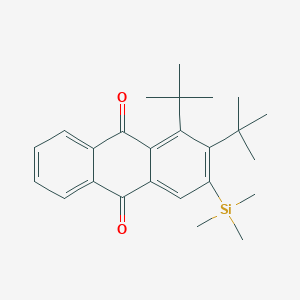
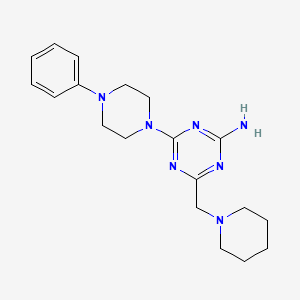
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
